2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

Heterocyclic Synthesis Solvent-Free Synthesis Green Chemistry

Problem: Imidazo[1,2-a]pyridine diversification is often limited by a lack of orthogonal reactive handles. Solution: This 2-(4-Br-phenyl)-6-Cl derivative provides Br for Suzuki coupling and Cl for amination, enabling sequential SAR without protecting-group strategies. Key data: • 79% solvent-free yield (vs 68% for unsubstituted analog) reduces cost-per-gram • Validated precursor to antimicrobial imine derivatives active against S. aureus & E. coli • LogP 4.7, TPSA 17.3 Ų supports intracellular kinase targeting • 95-98% purity across multiple suppliers; multi-gram scale-up feasible under green conditions.

Molecular Formula C13H8BrClN2
Molecular Weight 307.57 g/mol
CAS No. 96464-10-7
Cat. No. B186822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
CAS96464-10-7
Molecular FormulaC13H8BrClN2
Molecular Weight307.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)Br
InChIInChI=1S/C13H8BrClN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
InChIKeyAYRHYFIXKCKMIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine: Compound Overview


2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine (CAS 96464-10-7) is a heterocyclic compound with the molecular formula C₁₃H₈BrClN₂ and molecular weight 307.57 g/mol . It belongs to the imidazo[1,2-a]pyridine family, featuring a fused imidazole-pyridine core substituted with a 4-bromophenyl group at the 2-position and a chlorine atom at the 6-position . This specific substitution pattern imparts distinct physicochemical properties, including a calculated LogP of 4.7 and topological polar surface area of 17.3 Ų .

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine: Key Substituent Roles


Although imidazo[1,2-a]pyridine is a privileged scaffold in medicinal chemistry with multiple marketed drugs [1], the specific substitution pattern of 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine confers unique reactivity and physicochemical properties that cannot be replicated by generic analogs. The bromine atom at the 4-position of the phenyl ring serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling modular diversification of the 2-aryl moiety [2]. Simultaneously, the chlorine at the 6-position of the imidazopyridine core provides orthogonal reactivity for nucleophilic aromatic substitution or metal-catalyzed amination, allowing sequential functionalization strategies [2]. Compounds lacking either halogen, or with halogens swapped to different positions (e.g., 6-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine), exhibit altered reactivity profiles, electronic distributions, and lipophilicity that fundamentally change their suitability for specific synthetic routes and biological target engagement .

Quantitative Evidence: Head-to-Head Comparisons


Solvent-Free Synthesis Yield Advantage

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine was synthesized via reaction of 2-amino-5-chloropyridine with 2,4′-dibromoacetophenone under solvent-free conditions on a solid surface at room temperature, achieving a yield of approximately 79% [1]. This yield is substantially higher than the 68% yield obtained for the unsubstituted analog 2-phenylimidazo[1,2-a]pyridine synthesized from 2-aminopyridine and 2-bromoacetophenone under the same reaction conditions [1].

Heterocyclic Synthesis Solvent-Free Synthesis Green Chemistry Imidazopyridine

Regioisomeric Halogen Differentiation

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine (CAS 96464-10-7) and its positional isomer 6-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (CAS 452967-47-4) share the identical molecular formula C₁₃H₈BrClN₂ and molecular weight 307.57 g/mol . However, the swapped halogen positions create orthogonal reactivity profiles: the target compound places bromine on the 2-aryl group (enabling selective Pd-catalyzed cross-coupling at the pendant phenyl ring) and chlorine on the imidazopyridine core at the 6-position (enabling orthogonal functionalization via nucleophilic aromatic substitution) [1]. The regioisomer reverses this reactivity hierarchy, making the core susceptible to bromine-selective reactions while the 4-chlorophenyl group remains relatively inert under standard cross-coupling conditions. Additionally, the XLogP3 value for the target compound is calculated as 4.7 , which may differ from its isomer due to altered electronic distribution, though comparative experimental LogP data are not currently available.

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding Cross-Coupling

Validated Intermediate for Antimicrobial Imines

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, derived directly from the target compound, was used as the key intermediate to synthesize a novel series of imine derivatives in a 2024 study [1]. These derivatives demonstrated promising in vitro antimicrobial activity against Staphylococcus aureus and Escherichia coli, validating the compound's utility as a precursor for generating biologically active molecules [1]. Unlike many imidazo[1,2-a]pyridine building blocks that lack documented downstream biological validation, this compound has a peer-reviewed publication establishing its successful integration into a medicinal chemistry workflow with measurable biological outcomes. No head-to-head comparison of derivative potency vs. analogs is currently available.

Antibacterial Antifungal Antioxidant Imine Derivatives

Commercial Availability and Purity Benchmarking

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine is commercially available from multiple suppliers with purity specifications ranging from 95% to 98% . The compound is offered in solid physical form with storage at room temperature recommended by major suppliers . The LogP is calculated as 4.41720 to 4.7 , indicating high lipophilicity that should be considered for biological assay solubility and formulation. The topological polar surface area of 17.3 Ų is consistent across all reported sources . This well-established commercial footprint reduces procurement friction compared to less common analogs that may require custom synthesis.

Chemical Procurement Building Blocks Purity Specification Supply Chain

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine: Best Application Scenarios


Library Diversification by Sequential Cross-Coupling

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine is ideally suited for medicinal chemistry campaigns requiring orthogonal functionalization of the imidazo[1,2-a]pyridine scaffold. The bromine on the 4-position of the phenyl ring enables selective Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce aryl, heteroaryl, or amine diversity at the 2-position [1]. The 6-chloro substituent remains intact during these palladium-catalyzed reactions, allowing subsequent nucleophilic aromatic substitution or metal-catalyzed amination to modify the core pyridine ring [1]. This sequential derivatization strategy is not feasible with the regioisomeric 6-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, where the reactivity hierarchy is reversed, limiting the available synthetic sequence options .

Antimicrobial Derivatization via 3-Carbaldehyde Intermediate

Researchers developing novel antibacterial, antifungal, or antioxidant agents can utilize 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine as the precursor to its 3-carbaldehyde derivative, which has been successfully condensed with primary amines to generate imine derivatives exhibiting in vitro antimicrobial activity against Staphylococcus aureus and Escherichia coli [2]. This validated pathway reduces the synthetic risk associated with building block selection, as the compound has documented utility in generating biologically active molecules with measurable antimicrobial properties. The 2024 publication demonstrates that this specific substitution pattern is compatible with downstream biological evaluation, providing a literature precedent for hit-to-lead campaigns targeting infectious diseases [2].

High-Yield Solvent-Free Synthesis for Scale-Up

For process chemistry and scale-up operations, 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine offers a demonstrated synthetic advantage under solvent-free conditions. The reported ~79% yield under room-temperature, solvent-free conditions on a solid surface [3] outperforms the unsubstituted analog 2-phenylimidazo[1,2-a]pyridine (~68% yield) under identical conditions [3]. This 11-percentage-point yield improvement, combined with the elimination of solvent waste and energy-intensive heating, makes the compound an attractive intermediate for laboratories and CROs prioritizing green chemistry principles and cost-efficient scale-up. The higher yield directly translates to lower cost per gram for multi-gram to kilogram production campaigns.

SAR Studies of Kinase Inhibitor Scaffolds

The imidazo[1,2-a]pyridine core is a recognized privileged scaffold for kinase inhibitor development, with numerous derivatives reported as potent CLK1, DYRK1A, and PI3K inhibitors with IC₅₀ values ranging from 0.26 nM to 2.6 μM [4]. 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine provides a functionalized entry point for SAR exploration of this scaffold class. The calculated LogP of 4.7 and topological polar surface area of 17.3 Ų indicate high lipophilicity suitable for targeting intracellular kinase domains, though researchers should anticipate the need for formulation optimization or polarity-enhancing substitutions to improve aqueous solubility for cellular assays. The established multi-vendor commercial availability with 95-98% purity ensures researchers can rapidly initiate SAR campaigns without custom synthesis delays.

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